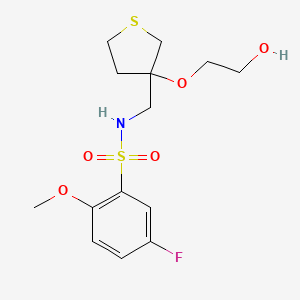
5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide” is mentioned in a patent as a substituted 2H-pyrazole derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .科学的研究の応用
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies are vital in materials science, particularly in corrosion protection and the development of more efficient inhibitors for industrial applications. The global reactivity parameters, including energy gaps and chemical hardness, were calculated to understand the compounds' behavior on metal surfaces, offering insights into designing molecules with desired properties for specific applications (Kaya et al., 2016).
Cyclooxygenase Inhibition for Therapeutic Applications
Research on benzenesulfonamide derivatives has shown significant potential in developing selective cyclooxygenase-2 (COX-2) inhibitors. This is crucial in the pharmaceutical industry for creating drugs that can treat inflammation with fewer side effects compared to non-selective COX inhibitors. The introduction of a fluorine atom was found to enhance COX-2 selectivity, leading to the identification of potent and selective inhibitors for clinical trials in treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown promising results for photodynamic therapy (PDT), a cancer treatment method. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, crucial for effective PDT. Such research is pivotal in advancing cancer treatment options, providing insights into the synthesis and characterization of potential photosensitizers (Pişkin et al., 2020).
Anticancer Potential of Aminothiazole-Paeonol Derivatives
The synthesis and evaluation of aminothiazole-paeonol derivatives have demonstrated high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines. Such studies are crucial in medicinal chemistry and pharmacology for developing new, effective anticancer agents. The findings suggest that these novel compounds could serve as promising leads for further development and clinical trials (Tsai et al., 2016).
Radical Decarboxylative Fluorination
A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids using photosensitizers showcases the potential applications of benzenesulfonamide compounds in synthetic organic chemistry. This method provides access to fluorinated methoxy arenes, important motifs in agrochemicals and pharmaceuticals, demonstrating the versatility and utility of such compounds in chemical synthesis (Leung & Sammis, 2015).
特性
IUPAC Name |
5-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO5S2/c1-20-12-3-2-11(15)8-13(12)23(18,19)16-9-14(21-6-5-17)4-7-22-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEINTRAPGHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCSC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)
![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)
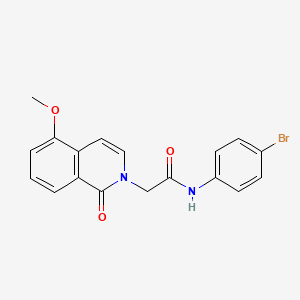


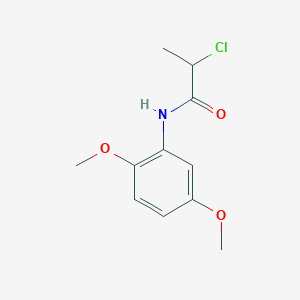
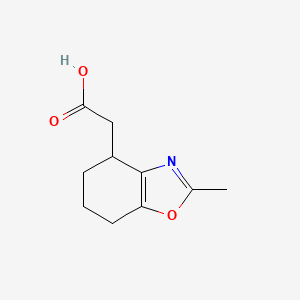
![Ethyl 6-isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2691000.png)
![2,4-Difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2691001.png)
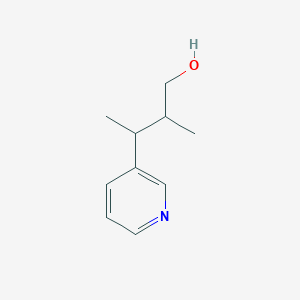
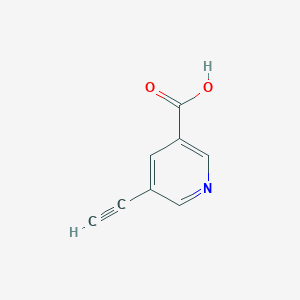
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2691007.png)

